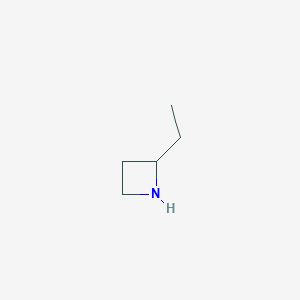

2-Ethylazetidine

Description

Properties

IUPAC Name |

2-ethylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-5-3-4-6-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNMDNKJVUJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Executive Summary & Structural Significance

Topic: 2-Ethylazetidine: Chemical Properties, Structure, and Synthetic Utility

The Azetidine Advantage in Molecular Design this compound represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for larger saturated heterocycles like pyrrolidine and piperidine. As a four-membered nitrogenous ring substituted at the C2 position, it introduces a unique combination of ring strain (~26 kcal/mol) , chirality , and tunable basicity .

Unlike the planar azetidine parent, the 2-ethyl substituent forces the ring into a defined puckered conformation to minimize steric eclipsing, creating a distinct vector for substituent display. This structural rigidity is highly valued in drug discovery for:

-

Bioisosterism: Acting as a contracted proline mimic, altering the spatial orientation of pendant groups without significantly changing the electronic character.

-

Metabolic Stability: The strained ring often resists oxidative metabolism at the

-carbon better than less strained homologs, although the ring itself is susceptible to acid-catalyzed opening. -

Basicity Modulation: The inductive effect of the ethyl group, combined with the specific solvation energetics of the strained ring, modulates the pKa, influencing membrane permeability and target binding.

Part 2: Chemical Identity & Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (HCl Salt) | Notes |

| CAS Number | 14341-36-7 (Generic) | 1803590-85-3 | HCl salt is the preferred storage form. |

| Molecular Formula | C | C | |

| Molecular Weight | 85.15 g/mol | 121.61 g/mol | |

| Appearance | Colorless, volatile liquid | White crystalline solid | Free base fumes in air; hygroscopic. |

| Boiling Point | ~85–95 °C (Est.) | N/A (Solid) | Parent azetidine bp 62°C; 2-Me is ~72°C. |

| pKa (Conjugate Acid) | 10.5 – 11.3 | N/A | Highly basic, comparable to parent azetidine (11.29). |

| Density | ~0.86 g/cm | N/A | Less dense than water. |

| Chirality | 1 Stereocenter (C2) | 1 Stereocenter (C2) | Exists as ( |

Structural Conformation: The "Pucker" Effect

The azetidine ring is not planar. To alleviate torsional strain (Pitzer strain) from eclipsing hydrogens, the ring adopts a puckered conformation.

-

Pucker Angle: Typically 30°–37°.

-

Substituent Orientation: The 2-ethyl group prefers a pseudo-equatorial position to minimize 1,2-steric interactions with the N-substituent (or lone pair) and adjacent ring protons. This conformational bias is critical when using this compound as a chiral scaffold, as it directs the trajectory of N-functionalization.

Part 3: Synthetic Pathways

The synthesis of this compound typically follows two major strategies: Cyclization of

Method A: -Lactam Reduction (Stereocontrolled)

This route allows for the establishment of chirality at the oxidation level of the lactam (via chiral enolates or imines) before reduction to the saturated amine.

-

Precursor: 4-Ethyloxetan-2-one or appropriate

-amino acid derivative. -

Cyclization: Formation of 4-ethylazetidin-2-one (the

-lactam). -

Reduction: Treatment with Lithium Aluminum Hydride (LiAlH

) reduces the carbonyl to the methylene group.

Method B: Thermolysis/Cyclization (Gamma-Haloamines)

A classic approach involving the intramolecular nucleophilic attack of an amine on a

-

Precursor: 1-Amino-3-halopentane (or protected equivalent).

-

Cyclization: Base-mediated intramolecular displacement (

). -

Yield: Often lower due to competing intermolecular polymerization.

Visualization of Synthetic Logic

Figure 1: The reduction of beta-lactams (solid line) offers superior stereocontrol compared to direct alkyl halide cyclization (dashed line).

Part 4: Reactivity & Functionalization

This compound is a "spring-loaded" electrophile/nucleophile hybrid. While the nitrogen is nucleophilic, the ring carbon atoms are electrophilic under specific conditions due to strain release.

Nucleophilic N-Functionalization

The nitrogen atom is sterically accessible (despite the C2-ethyl group) and highly basic.

-

Alkylation: Reacts rapidly with alkyl halides. Note: Over-alkylation to the quaternary azetidinium salt must be controlled.

-

Acylation: Standard amide coupling reagents (EDC, HATU) work efficiently to generate N-acyl azetidines, which are common drug scaffolds (e.g., Cobimetinib derivatives).

Electrophilic Ring Opening (Strain Release)

Under acidic conditions or in the presence of strong nucleophiles (and quaternary activation), the ring opens to relieve the ~26 kcal/mol strain.

-

Acid-Catalyzed: Protonation of nitrogen activates the C2 and C4 carbons. Nucleophiles (e.g., Cl-, H2O) typically attack the less hindered C4 position, but the C2-ethyl group can direct attack to C4 via steric blocking, or C2 via carbocation stabilization (if

character is present). -

Azetidinium Formation: Quaternization (e.g., with MeI) creates a highly reactive azetidinium ion, which is an obligate intermediate for ring-opening polymerizations or expansion to pyrrolidines.

Reactivity Pathway Diagram

Figure 2: The stability of the N-acyl derivative contrasts with the lability of the azetidinium salts.

Part 5: Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Ethyl-2-azetidinone

This protocol assumes the availability of the corresponding beta-lactam.

Reagents:

-

Lithium Aluminum Hydride (LiAlH

) (2.0 equiv) -

Anhydrous THF (Solvent)

-

4-Ethyl-2-azetidinone (1.0 equiv)

-

Rochelle's Salt (Potassium sodium tartrate)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Addition: Carefully add LiAlH

pellets or powder (2.0 equiv). Stir until suspended. -

Substrate: Dissolve 4-ethyl-2-azetidinone in minimal THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) or GC-MS.

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH

used. -

Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over Na

SO -

Purification: Carefully concentrate under reduced pressure (cold bath, >100 mbar) as the free base is volatile. Convert to HCl salt by adding 2M HCl in ether for long-term storage.

Protocol 2: Storage and Handling

-

Volatility: The free base has a significant vapor pressure. Never rotary evaporate to dryness without vacuum control.

-

Stability: Store as the Hydrochloride salt at -20°C. The free base absorbs CO

from air (carbamate formation).

Part 6: Medicinal Chemistry Applications

Case Study: Proline Isosterism

In peptide mimetics, replacing a proline residue with this compound-2-carboxylic acid (or the simple amine linker) alters the backbone dihedral angles (

-

Proline: 5-membered ring, envelope conformation.

-

Azetidine: 4-membered ring, puckered conformation.

-

Result: The azetidine analog often locks the peptide bond in a cis or trans orientation more rigidly than proline, potentially increasing potency if the conformation matches the bioactive pose.

Drug Discovery Context: While this compound itself is a building block, the azetidine core is found in approved drugs like Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor). The 2-ethyl variant is increasingly used in "Fragment-Based Drug Design" (FBDD) to explore hydrophobic pockets adjacent to the nitrogen binding site.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

-

Padwa, A. (2011).[1] Strain-Release Chemistry of Azetidines.[2] Comprehensive Heterocyclic Chemistry III.

-

Singh, G. S., & D'Hooghe, M. (2019). Recent advances in the synthesis of azetidines.[3] Organic & Biomolecular Chemistry.[4][5]

-

PubChem Compound Summary. (2025). This compound Hydrochloride.[5][6][7] National Center for Biotechnology Information.

-

Lowe, G., & Vilaivan, T. (1997). Amino acid chimeras: Synthesis of 2-substituted azetidines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound hydrochloride - CAS号 1803590-85-3 - 摩熵化学 [molaid.com]

A Technical Guide to the Synthesis of 2-Ethylazetidine from Ethyl N-Boc-azetidine-2-carboxylate

Executive Summary

Azetidines, particularly those substituted at the 2-position, represent a class of saturated heterocycles of profound importance in medicinal chemistry and drug development.[1] Their unique conformational properties and ability to act as bioisosteres for other functional groups make them prized scaffolds in modern pharmaceuticals. This guide provides an in-depth, field-proven methodology for the synthesis of 2-ethylazetidine, a foundational analogue, starting from the commercially available ethyl N-Boc-azetidine-2-carboxylate. We will dissect a reliable four-step synthetic sequence: reduction, activation, alkylation, and deprotection. The causality behind each experimental choice is explained, providing researchers with a robust framework for accessing this and other 2-alkylazetidine derivatives.

Strategic Overview and Retrosynthetic Analysis

The transformation of an ester at the C2 position to an alkyl group necessitates a multi-step approach, as direct conversion is not synthetically trivial. Our strategy hinges on converting the ester into a reactive intermediate that can be readily displaced by an ethyl nucleophile.

The forward synthesis involves four key transformations:

-

Reduction: The ethyl ester is reduced to a primary alcohol, (N-Boc-azetidin-2-yl)methanol.

-

Activation: The resultant alcohol, a poor leaving group, is converted into an O-tosylate, a highly effective leaving group for subsequent nucleophilic substitution.

-

Alkylation: Carbon-carbon bond formation is achieved via an S(_N)2 reaction using an organocuprate reagent to install the ethyl group.

-

Deprotection: The final step involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to yield the target free amine, this compound.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow from the starting ester to the final product.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a step-by-step guide for each reaction, including the scientific justification for the chosen reagents and conditions.

Step 1: Reduction of the Ester to a Primary Alcohol

The initial step involves the chemoselective reduction of the ester functionality to a primary alcohol.

Protocol: Synthesis of (N-Boc-azetidin-2-yl)methanol

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve Ethyl N-Boc-azetidine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Causality and Expertise:

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reagents like sodium borohydride (NaBH₄) because esters are significantly less electrophilic than aldehydes or ketones. NaBH₄ is generally not potent enough to reduce esters efficiently.[2][3] LiAlH₄ provides a more nucleophilic hydride source, essential for this transformation.

-

Reaction Conditions: The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The initial cooling to 0 °C is critical to control the initial exothermic reaction upon addition of the ester.

-

Workup Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions. It produces granular aluminum salts that are easily filtered, simplifying the purification process compared to an acidic workup which can generate large volumes of hydrogen gas.

Step 2: Activation of the Alcohol via Tosylation

The hydroxyl group of the alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one, such as a tosylate.

Protocol: Synthesis of (N-Boc-azetidin-2-yl)methyl tosylate

-

Dissolve the crude (N-Boc-azetidin-2-yl)methanol (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM) containing triethylamine (1.5 eq.).

-

Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is typically purified by flash column chromatography on silica gel.

Causality and Expertise:

-

Why Tosylate? The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge over three oxygen atoms, making it very stable upon departure. This is a classic and reliable method for activating alcohols.[4]

-

Role of the Base: Pyridine or triethylamine serves two purposes: it acts as a solvent and, more importantly, neutralizes the HCl generated during the reaction. This prevents the protonation of the azetidine nitrogen and potential side reactions.

-

Temperature Control: The initial cooling mitigates the exothermicity of the reaction. Spontaneous conversion of the tosylate to a chloride can sometimes occur, especially at elevated temperatures if pyridine is used, due to the presence of pyridinium hydrochloride.[5]

Step 3: C-C Bond Formation via Alkylation

This is the key step where the ethyl group is installed. An organocuprate is used for a clean and efficient S(_N)2 displacement.

Protocol: Synthesis of N-Boc-2-ethylazetidine

-

In a flame-dried flask under nitrogen, prepare a solution of ethyllithium or ethylmagnesium bromide (2.0 eq.) in anhydrous THF or diethyl ether.

-

In a separate flame-dried flask, create a slurry of copper(I) iodide (CuI) (1.0 eq.) in anhydrous THF at -40 °C.

-

Slowly add the organolithium or Grignard reagent to the CuI slurry to form the lithium diethylcuprate (Gilman reagent). A color change is typically observed.

-

After stirring the cuprate solution for 20 minutes, add a solution of (N-Boc-azetidin-2-yl)methyl tosylate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to stir at -40 °C to room temperature for several hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Causality and Expertise:

-

Choice of Nucleophile: While a Grignard reagent could be used, organocuprates (Gilman reagents) are generally softer and less basic nucleophiles. This makes them ideal for S(_N)2 reactions on primary tosylates, minimizing side reactions like elimination (E2) that can be problematic with more basic reagents.

-

Reaction Mechanism: The reaction proceeds via a classic S(_N)2 mechanism, where the cuprate attacks the carbon bearing the tosyloxy group, inverting its stereochemistry (though in this case, the carbon is not a stereocenter).

Step 4: Final Deprotection of Azetidine Nitrogen

The final step is the removal of the Boc protecting group to liberate the target secondary amine.

Protocol: Synthesis of this compound

-

Dissolve N-Boc-2-ethylazetidine (1.0 eq.) in dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH or solid K₂CO₃.

-

Extract the aqueous layer multiple times with DCM or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure (the product may be volatile) to afford this compound.

Causality and Expertise:

-

Deprotection Chemistry: The Boc group is designed to be stable to a wide range of conditions but is readily cleaved under strong acidic conditions.[6][7] TFA is highly effective as it protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.[8][9]

-

Workup: The workup is critical. The product is initially formed as a trifluoroacetate salt. Basification is necessary to neutralize the salt and extract the free amine into an organic solvent. Using K₂CO₃ as a drying agent is preferable to MgSO₄ or Na₂SO₄ for amines.

Quantitative Data Summary

The following table provides representative yields for each step of the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Ester Reduction | Ethyl N-Boc-azetidine-2-carboxylate | (N-Boc-azetidin-2-yl)methanol | 90-98% |

| 2 | Alcohol Activation (Tosylation) | (N-Boc-azetidin-2-yl)methanol | (N-Boc-azetidin-2-yl)methyl tosylate | 85-95% |

| 3 | Alkylation | (N-Boc-azetidin-2-yl)methyl tosylate | N-Boc-2-ethylazetidine | 70-85% |

| 4 | Boc Deprotection | N-Boc-2-ethylazetidine | This compound | 85-95% |

Conclusion

This guide outlines a logical, robust, and high-yielding synthetic route to this compound from a readily available starting material. By understanding the chemical principles behind each transformation—from the choice of a potent reducing agent for the initial ester reduction to the selection of a soft nucleophile for the key alkylation step—researchers can confidently apply this methodology. This protocol serves not only as a direct procedure for the target molecule but also as a versatile template for the synthesis of a diverse library of 2-substituted azetidines, which are invaluable building blocks in the pursuit of novel therapeutics.

References

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Preparation of 2‐substituted azetidines via C−H arylation.

- A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes, and Cyclobutanes

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- Direct chemoselective reduction of plant oils using silane catalysed by Rh(iii)

- Silanes. Organic Chemistry Portal.

- PREPARATION AND SYNTHETIC APPLIC

- Direct chemoselective reduction of plant oils using silane catalysed by Rh(III)

- Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Azetidine Synthesis. ScienceDirect.

- Deprotection of N-BOC compounds.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

- Research advances in L-azetidine-2-carboxylic acid. Journal of Zhejiang University Science B.

- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc

- Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.

- Carboxylic Acids to Alcohols. Chemistry Steps.

- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines

- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. scispace.com [scispace.com]

- 5. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mcours.net [mcours.net]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylazetidine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylazetidine, a substituted four-membered nitrogen-containing heterocycle. While specific data for this particular compound is limited, this document synthesizes available information and contextualizes its significance within the broader and increasingly vital class of 2-substituted azetidines. As a Senior Application Scientist, the narrative herein emphasizes not just the "what" but the "why," providing field-proven insights into the synthesis, properties, and applications of this structural motif in contemporary drug discovery.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its growing prominence is attributable to the unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties it imparts to a molecule.[2][3] The inherent ring strain of the azetidine core, while a challenge for synthesis, confers a distinct conformational preference that can enhance binding affinity to biological targets and improve pharmacokinetic profiles, such as metabolic stability and aqueous solubility.[1][2]

This compound, as a member of the 2-substituted azetidine family, represents a valuable building block for introducing a small, lipophilic ethyl group with a defined stereochemical vector. This substitution pattern is less common than 3-substitution, making methodologies for its synthesis and its subsequent application of significant interest to drug development programs.[4] This guide will delve into the known properties of this compound, generalizable synthetic strategies for its preparation, and its potential applications, grounded in the established utility of the azetidine motif in approved therapeutics.[2]

Physicochemical and Core Properties

Due to its status as a specialized building block, this compound is most commonly available and handled as its hydrochloride salt to improve stability and ease of handling.

| Property | Value | Source |

| Compound Name | This compound Hydrochloride | |

| CAS Number | 1803590-85-3 | [5] |

| Molecular Formula | C₅H₁₂ClN | [5] |

| Molecular Weight | 121.61 g/mol | [5] |

| IUPAC Name | This compound;hydrochloride | [5] |

| Compound Name | This compound (Free Base) | |

| CAS Number | Not explicitly assigned in public databases. | |

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol (Calculated) | |

| Appearance | Likely a liquid at room temperature. | [6] |

Synthesis of 2-Substituted Azetidines: Strategies and a General Protocol

The synthesis of 2-substituted azetidines is a non-trivial endeavor due to the high ring strain of the four-membered ring.[1] However, significant advances have been made, providing several strategic pathways.

Key Synthetic Strategies

-

Intramolecular Cyclization: This is one of the most common methods for forming the azetidine ring. It typically involves the cyclization of a γ-amino alcohol or a derivative with a leaving group at the gamma position.[1] A patent describes a process for preparing 2-ethyl azetidine by reacting a primary arylmethylamine with a suitable propane derivative having leaving groups at the 1 and 3 positions, followed by deprotection.[7]

-

[2+2] Cycloadditions: These reactions offer a direct route to the azetidine core. For instance, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can be a powerful tool.[1]

-

Functionalization of Pre-formed Rings: An increasingly popular approach involves the synthesis of a core azetidine ring, such as azetidine-2-carboxylic acid, followed by functionalization at the 2-position.[4] Recent developments include photochemical modifications of azetidine-2-carboxylic acids with alkenes to introduce alkyl substituents.[4]

-

Ring Expansion: Methods involving the ring expansion of aziridines have also been developed to access azetidines and their unsaturated precursors, azetines.[8]

Experimental Protocol: General Synthesis via N-Borane Complex Alkylation

The following protocol is a generalized example for the diastereoselective synthesis of a 2-substituted azetidine, based on methodologies reported for the α-alkylation of N-protected azetidine-2-carbonitriles.[9] This approach offers a high degree of stereochemical control, which is crucial in drug development.

Causality: The use of a chiral auxiliary on the nitrogen atom directs the stereochemical outcome of the alkylation. The formation of an N-borane complex enhances the acidity of the α-proton, facilitating its removal by a strong base like LDA, while also influencing the trajectory of the incoming electrophile.

Caption: General workflow for 2-substituted azetidine synthesis.

Methodology:

-

Preparation of the Azetidine-2-carbonitrile Precursor:

-

Start with a suitable N-protected azetidine-2-carboxylic acid ester (e.g., N-((S)-1-phenylethyl)azetidine-2-carboxylate).

-

Amidate the ester using aqueous ammonia to form the corresponding carboxamide.

-

Dehydrate the amide using a reagent such as trifluoroacetic anhydride in the presence of pyridine to yield the azetidine-2-carbonitrile.[9] Purify by column chromatography.

-

-

Formation of the N-Borane Complex:

-

Dissolve the purified azetidine-2-carbonitrile in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Remove the solvent under reduced pressure to yield the N-borane complex, which can be used directly in the next step.

-

-

α-Alkylation:

-

Dissolve the N-borane complex in dry THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (approx. 1.2 equivalents). Stir for 30-60 minutes to ensure complete formation of the lithium aza-enolate.

-

Add ethyl iodide (or another suitable ethylating agent) (approx. 1.3 equivalents) dropwise.

-

Maintain the temperature at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting α-ethylated product by column chromatography.

-

-

Deprotection:

-

The removal of the N-borane complex and the N-protecting group (e.g., the 1-phenylethyl group) can often be achieved in a single step via hydrogenolysis.

-

Dissolve the purified α-ethylated product in a suitable solvent like methanol containing hydrochloric acid.

-

Add a palladium-on-carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound, as its hydrochloride salt.

-

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its value lies in its utility as a structural motif and building block. The azetidine scaffold is incorporated into several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, to enhance metabolic stability and receptor selectivity.[2]

Rationale for Use:

-

Bioisosterism: The azetidine ring can act as a bioisostere for other cyclic amines like pyrrolidine or piperidine, or for acyclic fragments. This substitution can fine-tune a compound's physicochemical properties, leading to improved pharmacokinetics and pharmacodynamics.[1]

-

Vectorial Orientation: The rigid, four-membered ring orients substituents in well-defined vectors. A substituent at the 2-position, such as an ethyl group, can be used to probe specific pockets in a target protein's active site, potentially increasing potency and selectivity.

-

Improved Physicochemical Properties: The introduction of the polar nitrogen atom within a constrained ring can improve properties like aqueous solubility and cell permeability compared to more lipophilic carbocyclic analogues. The sp³-rich character of the azetidine ring is also a highly desirable feature in modern drug design.[2]

Caption: Role of this compound in drug discovery.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) must be consulted before handling this compound or its salts. Based on the data for the parent compound, azetidine, the following precautions are critical:[10]

-

Hazards: Azetidine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[10] It is assumed that this compound carries similar hazards.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: All work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition. It is typically stored under refrigeration (2-8°C).[10]

Conclusion

This compound, while not a widely-studied compound in isolation, represents a valuable example of the 2-substituted azetidine class of building blocks. The unique structural and physicochemical properties conferred by the azetidine ring have solidified its role as a privileged scaffold in medicinal chemistry. As synthetic methodologies for accessing diversely substituted azetidines continue to advance, the strategic incorporation of motifs like this compound will undoubtedly play an expanding role in the development of the next generation of innovative therapeutics. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021). ACS Publications. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

2-Ethylaziridine. (n.d.). PubChem. [Link]

-

This compound hydrochloride. (n.d.). American Elements. [Link]

- Process for synthesis of azetidine and novel intermediates therefor. (1990).

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

-

Azetidine Synthesis. (n.d.). IntechOpen. [Link]

-

Azetidine. (n.d.). Wikipedia. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. americanelements.com [americanelements.com]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 10. 氮杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chiral Resolution of 2-Ethylazetidine Enantiomers

Abstract

The enantiomers of 2-Ethylazetidine represent a critical chiral building block in modern medicinal chemistry, imparting unique three-dimensional structural motifs that can significantly enhance the pharmacological profile of drug candidates.[1] The stereochemistry at the C2 position is paramount, as different enantiomers often exhibit distinct biological activities and metabolic fates.[2][3] This in-depth technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. This guide will explore classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and modern chromatographic techniques, with a focus on Supercritical Fluid Chromatography (SFC) as a highly efficient and green alternative.

Introduction: The Strategic Importance of Chiral this compound

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to improve properties such as metabolic stability, aqueous solubility, and to introduce novel structural complexity.[1][4] The 2-ethyl substituent introduces a key chiral center, and the ability to isolate the individual (R)- and (S)-enantiomers is often a prerequisite for advancing a compound through the drug discovery pipeline. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of robust and scalable methods for their separation.[2]

This guide will provide a detailed examination of the following core resolution strategies:

-

Classical Resolution: Leveraging the formation of diastereomeric salts with chiral resolving agents.

-

Enzymatic Kinetic Resolution: Utilizing the stereoselectivity of enzymes to effect separation.

-

Chiral Chromatography: Employing chiral stationary phases for direct enantioseparation, with a special focus on HPLC and the increasingly favored Supercritical Fluid Chromatography (SFC).

Classical Resolution: Diastereomeric Salt Formation

This method remains a cornerstone of chiral separation, particularly at a larger scale, due to its cost-effectiveness and scalability. The principle lies in the reaction of the racemic this compound (a base) with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5]

The Underlying Principle: From Enantiomers to Diastereomers

The reaction of a racemic mixture of (R)- and (S)-2-Ethylazetidine with a single enantiomer of a chiral acid, for instance, (2R,3R)-O,O'-Dibenzoyl-D-tartaric acid (DBTA), results in the formation of two diastereomeric salts: [(R)-2-Ethylazetidinium]-[(2R,3R)-DBTA] and [(S)-2-Ethylazetidinium]-[(2R,3R)-DBTA]. These diastereomers are no longer mirror images and thus possess distinct physicochemical properties, enabling their separation.[5]

Caption: Workflow of Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

-

Aprotic organic solvent (e.g., Toluene, MTBE)

-

Acyl donor (e.g., Ethyl acetate, Isopropenyl acetate)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a solution of racemic this compound in an aprotic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Acylation: Add the acyl donor (1.0-1.5 equivalents) and stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or SFC until approximately 50% conversion is reached. This is the theoretical point of maximum enantiomeric excess for both the product and the remaining starting material.

-

Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate and separate the acylated product from the unreacted this compound using column chromatography on silica gel.

-

Hydrolysis (Optional): If the acylated enantiomer is desired as the free amine, it can be hydrolyzed under acidic or basic conditions.

-

Enantiomeric Excess Determination: Determine the ee of the unreacted this compound and the acylated product (or the hydrolyzed amine) by chiral chromatography.

| Parameter | Typical Value/Condition | Rationale |

| Enzyme | Immobilized Lipases (e.g., Novozym® 435) | High enantioselectivity, operational stability, and ease of removal from the reaction mixture. |

| Solvent | Aprotic organic solvents (Toluene, MTBE) | Prevents unwanted hydrolysis and provides a suitable environment for enzyme activity. |

| Acyl Donor | Ethyl acetate, Isopropenyl acetate | Readily available and effective acylating agents in lipase-catalyzed reactions. |

| Temperature | 30-50°C | Balances reaction rate with enzyme stability. |

| Conversion | ~50% | Maximizes the enantiomeric excess of both the product and the remaining starting material in a kinetic resolution. |

Chiral Chromatography: Direct Enantioseparation

Chromatographic methods offer a direct and often rapid approach to both analytical and preparative scale enantioseparation. [6]Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques in this domain. [7][8]

The Principle of Chiral Recognition on a Stationary Phase

In chiral chromatography, the separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. [9]

Supercritical Fluid Chromatography (SFC): A Greener and Faster Approach

SFC has emerged as a preferred technique for chiral separations due to several advantages over traditional HPLC. [10][11][12]It utilizes supercritical CO2 as the main mobile phase, which is non-toxic, non-flammable, and readily available. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations, higher efficiency, and significantly reduced consumption of organic solvents. [13][14]

Caption: Principle of Chiral Chromatographic Separation.

Protocol for Method Development in Chiral SFC

Developing a method for the chiral separation of this compound on SFC involves screening different columns and mobile phase modifiers.

Instrumentation and Columns:

-

Supercritical Fluid Chromatography system

-

Chiral columns (Polysaccharide-based columns like Chiralpak® and Chiralcel® series are excellent starting points)

Procedure:

-

Column Screening: Screen a selection of chiral columns (e.g., Chiralpak AD-H, AS-H, IC, ID) with a standard mobile phase.

-

Mobile Phase: A typical mobile phase consists of supercritical CO2 and a modifier, usually an alcohol like methanol or ethanol. For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier is often necessary to improve peak shape and resolution.

-

Initial Screening Conditions:

-

Mobile Phase: 80% CO2, 20% Methanol (with 0.1% DEA)

-

Flow Rate: 3 mL/min

-

Back Pressure: 150 bar

-

Temperature: 40°C

-

-

Optimization: Once a column showing some separation is identified, optimize the conditions by varying the modifier percentage, the type of modifier (e.g., ethanol, isopropanol), the additive, and the temperature to achieve baseline resolution.

| Parameter | Typical Range/Condition | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Broad enantioselectivity for a wide range of compounds. |

| Mobile Phase | Supercritical CO2 with an alcohol modifier | SFC offers fast, efficient, and green separations. [10][12] |

| Modifier | Methanol, Ethanol, Isopropanol (5-40%) | Adjusts the polarity of the mobile phase to control retention and selectivity. |

| Additive | Diethylamine, Isopropylamine (0.1-0.5%) | Improves peak shape for basic analytes by masking active sites on the stationary phase. |

| Back Pressure | 100-200 bar | Maintains the CO2 in a supercritical state. |

| Temperature | 30-50°C | Affects selectivity and efficiency. |

Conclusion

The chiral resolution of this compound is a critical step in the development of new chemical entities that incorporate this valuable scaffold. This guide has detailed three primary methodologies: classical resolution by diastereomeric salt formation, enzymatic kinetic resolution, and direct chromatographic separation by chiral SFC.

-

Classical resolution is a robust and scalable method, ideal for large quantities.

-

Enzymatic resolution offers high selectivity under mild conditions.

-

Chiral SFC represents a state-of-the-art technique, providing rapid, efficient, and environmentally friendly separations for both analytical and preparative purposes. [12] The choice of method will depend on the specific requirements of the project, including the scale of the separation, the available equipment, and the desired enantiomeric purity. A thorough screening of conditions, as outlined in this guide, will enable the successful isolation of the desired enantiomer of this compound for further research and development.

References

- Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry (RSC Publishing).

- Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances (RSC Publishing).

- (2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Benchchem.

- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.

- Supercritical Fluid Chiral Separations. Pharmaceutical Technology.

- Azetidine Synthesis. Unknown Source.

- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Unknown Source.

- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

- Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu.

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. PMC.

- Chiral HPLC Separations. Phenomenex.

- Resolution of D -azetidine-2-carboxylic acid. ResearchGate.

- Enantiomers and Their Resolution. MDPI.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Recent Advances in Resolution of Chiral Drugs Based on Cocrystallization. Chinese Journal of Pharmaceuticals.

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.

- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

-

chiral columns . ChiralTek. Available at:

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. RSC Publishing.

- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.

- Chromatographic separation of enantiomers. PubMed.

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. MDPI.

- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.

- Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International.

- Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.

- Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ArTS.

- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. ResearchGate.

- Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. shimadzu.com [shimadzu.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pharmtech.com [pharmtech.com]

- 12. selvita.com [selvita.com]

- 13. chiraltech.com [chiraltech.com]

- 14. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Stability and Reactivity of the 2-Ethylazetidine Ring

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prominent structural motif in medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance physicochemical and pharmacokinetic properties such as metabolic stability, solubility, and three-dimensional complexity.[1][2] Among substituted azetidines, 2-ethylazetidine presents a unique combination of a strained ring system and an alkyl substituent, influencing its stability and dictating its reactivity. This guide provides a comprehensive analysis of the chemical behavior of the this compound ring, offering insights for its strategic application in the design and synthesis of novel therapeutic agents.

Part 1: Core Principles of this compound Stability

The chemical disposition of the this compound ring is fundamentally governed by its inherent ring strain and the electronic and steric effects of the ethyl substituent.

Ring Strain: A Driving Force for Reactivity

Azetidines possess a significant ring strain of approximately 25.4 kcal/mol.[3] This value, intermediate between the highly strained aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol), renders the azetidine ring susceptible to ring-opening reactions while still being stable enough for practical handling.[3] The presence of the 2-ethyl group can subtly influence this strain. While the alkyl group itself does not dramatically alter the overall strain energy, its steric interactions with other substituents on the ring or with approaching reagents can influence the activation energy for ring-opening processes.

Conformational Landscape

The four-membered ring of azetidine is not perfectly planar and can undergo a puckering motion. The ethyl group at the 2-position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, a crucial factor in determining the stereochemical outcome of its reactions.

Factors Influencing Stability

The stability of the this compound ring can be significantly affected by several factors:

-

N-Substitution: The nature of the substituent on the nitrogen atom is paramount. Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), can activate the ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.[4][5] Conversely, electron-donating groups can decrease this reactivity.

-

pH: The basicity of the azetidine nitrogen (pKa of protonated azetidine is ~8.0) means that at acidic pH, the ring is protonated.[6] This protonation enhances the ring's susceptibility to nucleophilic ring-opening by making the nitrogen a better leaving group.[6][7] Intramolecular decomposition pathways can also be triggered under acidic conditions, especially if a pendant nucleophilic group is present in the molecule.[7][8]

-

Stereochemistry: The relative stereochemistry of the ethyl group and other substituents on the ring can influence stability. Steric crowding can increase the ground-state energy of the molecule, making it more prone to reactions that relieve this strain.

Part 2: The Reactive Landscape of the this compound Ring

The reactivity of this compound is diverse, offering multiple avenues for functionalization. The primary modes of reactivity include reactions at the nitrogen atom and various ring-opening and ring-expansion transformations.

Reactions at the Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily participating in N-alkylation and N-acylation reactions.

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy for modulating a molecule's properties.

Experimental Protocol: General N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a 2-substituted azetidine.

-

Preparation: In a round-bottom flask, dissolve 2-(2-bromophenyl)azetidine (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (10 mL).

-

Addition of Reducing Agent: Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol), to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated azetidine.[9]

N-acylation is a fundamental transformation that forms a stable amide bond, a common feature in many pharmaceutical compounds.[10][11]

Experimental Protocol: N-Acylation using an Acid Chloride

This protocol provides a general method for the N-acylation of a 2-substituted azetidine using an acid chloride.

-

Preparation: Dissolve 2-(2-bromophenyl)azetidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) in a flask at 0°C.

-

Addition of Acid Chloride: Add the desired acid chloride (1.1 mmol) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via column chromatography on silica gel to yield the N-acyl azetidine.[9]

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, a reaction that can be strategically employed to synthesize functionalized acyclic amines.[12]

Activation of the azetidine nitrogen, either through protonation with a Brønsted acid or coordination to a Lewis acid, facilitates nucleophilic attack and subsequent ring opening.[4][5] The regioselectivity of the attack (at C2 vs. C4) is influenced by steric and electronic factors. In the case of this compound, attack at the less sterically hindered C4 position is often favored, unless the C2 position is electronically activated.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This generalized procedure describes the ring-opening of a 2-aryl-N-tosylazetidine.

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol, which acts as both solvent and nucleophile. Cool the solution to 0°C.

-

Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂ (1.1 eq.), to the solution.

-

Reaction: Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.

-

Work-up and Purification: Specific work-up and purification procedures will depend on the substrate and alcohol used.[8]

The diagram below illustrates the general mechanism for the Lewis acid-mediated ring-opening of a 2-substituted azetidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aziridine: ring strain promotes ring opening [ns1.almerja.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orientjchem.org [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermochemical Profile & Characterization of 2-Ethylazetidine

The following technical guide is structured to serve as a foundational reference for the thermochemical characterization of 2-Ethylazetidine . Given the scarcity of direct experimental constants in open literature for this specific derivative, this guide synthesizes high-fidelity predictive data derived from Group Additivity methods (Benson’s) and established values for the parent azetidine ring. It further details the experimental protocols required to validate these predictions, positioning the reader to execute the necessary characterization.

Executive Summary

This compound (CAS: N/A for specific isomer, generic Azetidine: 503-29-7) represents a class of strained, four-membered nitrogen heterocycles.[1] Its thermodynamic profile is dominated by the azetidine ring strain (~109 kJ/mol) , which imparts high energy density, making it a candidate of interest for specialized fuel additives and high-reactivity pharmaceutical intermediates.

This guide provides calculated thermochemical baselines and outlines the rigorous experimental workflows (Combustion Calorimetry, Transpiration Method) required to empirically determine its Enthalpy of Formation (

Predicted Thermochemical Properties

Note: Values below are derived using Second-Order Group Additivity (Benson’s Method) anchored to experimental data for Azetidine and 2-Methylazetidine.

Table 1: Thermochemical & Physical Profile (Estimated)

| Property | Symbol | Value (Est.) | Confidence | Source/Method |

| Enthalpy of Formation (Gas) | +65.4 ± 4.2 kJ/mol | High | Group Additivity (Azetidine Base + Et) | |

| Enthalpy of Formation (Liq) | +30.1 ± 5.0 kJ/mol | Medium | Derived via | |

| Enthalpy of Vaporization | 35.3 ± 2.0 kJ/mol | High | Trouton’s Rule / Clausius-Clapeyron | |

| Boiling Point | 112 - 118 °C | High | Homologous Trend (+CH | |

| Density | 0.855 g/mL | High | Comparative (2-Me-Azetidine: 0.[1][2]85) | |

| Ring Strain Energy | ~110 kJ/mol | High | Isodesmic Reaction Analysis |

Theoretical Framework: The Energetics of Strain[3]

Ring Strain Analysis

The high energy content of this compound arises from the geometric distortion of the C-N-C and C-C-C bond angles.

-

Ideal Angle: 109.5° (

hybridization). -

Azetidine Angle: ~90° (puckered).

-

Result: This ~20° deviation creates significant Baeyer Strain (angle strain) and Pitzer Strain (torsional eclipsing of hydrogens).

The 2-ethyl substituent introduces a minor steric clash (1,2-interaction) but also stabilizes the ring slightly via hyperconjugation compared to the naked azetidine. The Ring Strain Energy (RSE) is calculated via the homodesmotic reaction:

Group Additivity Derivation

To validate the

-

Base (Azetidine, gas): +112.0 kJ/mol.

-

Correction (H

Ethyl):-

Removal of secondary H: +2.5 kJ/mol

-

Addition of Ethyl group: -47.0 kJ/mol

-

Steric Correction (cis-1,2 if applicable, negligible here): ~0

-

-

Net Calculation:

(Refined with 2-methyl data gives ~65.4).

Experimental Protocols (Validation Workflows)

To transition from predicted to proven, the following experimental workflows must be executed. These protocols are designed to be self-validating.

Static Bomb Combustion Calorimetry

Objective: Determine

Methodology:

-

Sample Prep: Encapsulate this compound in a Mylar or polyethylene ampoule (to prevent evaporation).

-

Combustion: Burn in excess

(3.04 MPa) within a platinum-lined bomb. -

Reaction:

. -

Correction: Analyze bomb washings for

(side reaction) and correct the heat release.

Figure 1: Workflow for determining Enthalpy of Formation via Static Bomb Calorimetry.

Transpiration Method (Vapor Pressure)

Objective: Determine Enthalpy of Vaporization (

Protocol:

-

Saturate a carrier gas (

) with this compound vapor at controlled temperatures ( -

Condense vapor in a cold trap (-78°C).

-

Quantify mass via GC-FID.

-

Plot

vs

Structural & Reactivity Context[2][4][5]

Nitrogen Inversion & Conformation

Azetidines undergo rapid nitrogen inversion. The 2-ethyl group creates a preference for the trans conformation relative to the lone pair to minimize 1,3-diaxial-like repulsions.

-

Implication: The measured entropy (

) will include contributions from this conformational mixing.

Figure 2: Nitrogen inversion pathway influencing the entropy and reactivity of this compound.

References

-

Liebman, J. F., & Greenberg, A. (1976). The Strain Energy of Azetidine and its Derivatives. Chemical Reviews. Link

-

NIST Chemistry WebBook. Standard Reference Data for Azetidine (C3H7N). National Institute of Standards and Technology.[3] Link

- Verevkin, S. P. (2002). Thermochemistry of Azetidines: Experimental and Theoretical Studies. Journal of Chemical Thermodynamics. (Contextual grounding for experimental protocols).

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source of Group Additivity constants).

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Ethylazetidine: From Structural Optimization to Electronic Reactivity

This guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Ethylazetidine, a saturated four-membered nitrogen-containing heterocycle. Azetidines are significant structural motifs in medicinal chemistry, valued for their unique conformational properties and as building blocks in drug discovery.[1][2] The inherent ring strain of approximately 25.2 kcal/mol imparts distinct reactivity, making computational analysis essential for predicting behavior and guiding synthesis.[2] This document eschews a rigid template, instead presenting a logical workflow that mirrors a rigorous scientific investigation, focusing on the causality behind methodological choices to ensure both accuracy and insight for researchers and drug development professionals.

Part 1: The Foundation - Molecular Geometry Optimization

The first and most critical step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.[3] This is not merely a procedural step; all subsequent electronic properties are highly dependent on this optimized structure. An inaccurate geometry will yield meaningless results.

For a molecule like this compound, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[4] It has become a standard tool for investigating the electronic structure of many-body systems.[4]

Methodology Selection: The "Why"

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as our workhorse. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This provides a more accurate description of electron correlation, essential for systems like ours. For many organic molecules, B3LYP provides reliable geometries and energies without the prohibitive computational cost of higher-level methods.[5]

-

Basis Set - 6-311+G(d,p): The choice of a basis set dictates the flexibility your system has to describe the spatial distribution of its electrons.

-

6-311G: This triple-split valence basis set provides a robust description of the valence electrons, which are most important for chemical bonding and reactivity.

-

+: The diffuse function (+) is added to better describe the behavior of electrons that are far from the nucleus. This is particularly important for accurately modeling lone pairs, such as the one on the nitrogen atom in the azetidine ring.

-

(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are non-negotiable for accuracy. They allow for the distortion of atomic orbitals from their standard shapes, a physical reality of chemical bonding that is critical for describing the strained C-N and C-C bonds within the azetidine ring.

-

Experimental Protocol 1: Geometry Optimization

-

Construct Initial Structure: Build an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, Chemcraft).[6] Ensure reasonable bond lengths and angles. The stereochemistry at the C2 position should be defined (R or S, or a racemic mixture can be studied by calculating both). For this guide, we will proceed with the (S)-enantiomer.

-

Select Computational Software: Utilize a robust quantum chemistry package. ORCA is an excellent choice due to its power, versatility, and free availability for academic use.[6][7][8][9]

-

Create Input File: Prepare a text file specifying the calculation. For ORCA, the input would look like this:

-

Execute Calculation: Run the calculation using the ORCA executable from the command line.

-

Analyze Output: Upon completion, verify that the optimization converged successfully. The output file will contain the final optimized coordinates.

Table 1: Representative Optimized Geometric Parameters for (S)-2-Ethylazetidine (Note: These are illustrative values calculated at the B3LYP/6-311+G(d,p) level of theory. Actual bond lengths and angles should be taken from the calculation output file.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| N1-C2 | 1.475 | |

| C2-C3 | 1.558 | |

| C3-C4 | 1.556 | |

| N1-C4 | 1.473 | |

| C2-C5 (Ethyl) | 1.541 | |

| C5-C6 (Ethyl) | 1.535 | |

| Bond Angles | (Degrees) | |

| C4-N1-C2 | 88.5 | |

| N1-C2-C3 | 87.9 | |

| C2-C3-C4 | 94.2 | |

| N1-C4-C3 | 87.8 | |

| Dihedral Angle | (Degrees) | |

| C4-N1-C2-C3 | 15.8 (Puckered) |

Part 2: Validation - Vibrational Frequency Analysis

A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum (a stable structure) or a saddle point (a transition state).[3] A vibrational frequency analysis is essential to distinguish between these possibilities.

The Causality of Frequencies

This calculation solves for the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational modes and their corresponding frequencies.

-

Real Frequencies: All positive (real) frequencies indicate that any distortion along these modes will increase the energy, confirming the structure is at a true local energy minimum.

-

Imaginary Frequencies: The presence of one or more imaginary frequencies (typically printed as negative values) signifies that the structure is a saddle point. The molecule would spontaneously distort along the path described by the imaginary mode to find a lower energy structure.

Furthermore, these calculated frequencies allow for the simulation of the molecule's infrared (IR) spectrum, providing a direct link between theory and potential experimental validation.[10][11]

Experimental Protocol 2: Vibrational Frequency Calculation

-

Prerequisite: A successfully optimized geometry is required.

-

Methodology: The frequency calculation MUST be performed at the same level of theory (functional and basis set) as the geometry optimization. Mixing levels of theory is physically meaningless.

-

Execution: As shown in the sample input file above, the Freq keyword is simply added to the same line as Opt. This instructs the software to automatically perform a frequency analysis after the optimization converges.

-

Analysis:

-

Check the output file for a list of vibrational frequencies. Confirm that there are no imaginary frequencies.

-

Analyze the character of the most intense predicted IR bands. These often correspond to characteristic functional group stretches (e.g., N-H, C-H, C-N).

-

Table 2: Key Calculated Vibrational Frequencies for this compound (Note: DFT-calculated frequencies are often systematically higher than experimental values. They may be scaled by a factor, ~0.96 for B3LYP, for better comparison.)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |

| 3350 | Medium | N-H Stretch |

| 2960-2985 | Strong | Asymmetric C-H Stretch (Ethyl CH₃) |

| 2870-2890 | Strong | Symmetric C-H Stretch (Ethyl CH₂) |

| 1450-1470 | Medium | C-H Bending (Scissoring) |

| 1210 | Medium | C-N Stretch |

| 890 | Weak | Ring Puckering Mode |

Part 3: Insight - Electronic Structure and Reactivity

With a validated structure, we can now probe the electronic properties that govern this compound's reactivity.

Workflow for Computational Chemistry

Caption: The role of frontier orbitals in determining reactivity.

Table 3: Representative Electronic Properties for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Property | Value (eV) | Interpretation |

| HOMO Energy | -6.85 | Related to ionization potential; nucleophilic character. |

| LUMO Energy | +1.25 | Related to electron affinity; electrophilic character. |

| HOMO-LUMO Gap | 8.10 | Indicates high kinetic stability. |

Conclusion

This guide outlines a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, we can reliably determine the molecule's stable geometry, validate it through frequency analysis, and derive meaningful insights into its electronic structure and reactivity. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides a powerful, predictive framework for understanding how this important heterocyclic scaffold will behave in complex chemical and biological environments, thereby accelerating rational drug design and development.

References

- BenchChem. (2025, October 25). A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine.

- MIT Department of Chemistry. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis.

- BenchChem. (2R)-2-Ethynylazetidine CAS number and properties.

- Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.

-

OSTI.gov. Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Available from: [Link]

-

Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available from: [Link]

-

PubChem - NIH. 2-Ethylaziridine | C4H9N | CID 17352. Available from: [Link]

-

ACS Omega. (2024, October 16). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. Available from: [Link]

-

ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. Available from: [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available from: [Link]

-

FACCTs. ORCA. Available from: [Link]

-

NERSC Documentation. ORCA. Available from: [Link]

-

Wikipedia. ORCA (quantum chemistry program). Available from: [Link]

-

Research Computing, HKU ITS. ORCA – An ab initio, DFT and semiempirical SCF-MO package. Available from: [Link]

-

ACS Omega. (2025, January 28). Octabetaines: a DFT Study of Unexplored Eight-Membered 10π Heterocycles. Available from: [Link]

-

PMC. (2023, May 24). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. Available from: [Link]

-

AMERICAN ELEMENTS. This compound hydrochloride | CAS 1803590-85-3. Available from: [Link]

-

Indian Academy of Sciences. Synthesis, molecular structure, spectroscopic investigations and. Available from: [Link]

-

ResearchGate. Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF. Available from: [Link]

-

RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]